![molecular formula C12H13N3O2 B1462854 3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid CAS No. 1031562-75-0](/img/structure/B1462854.png)
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Overview
Description
“3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid” is a unique chemical compound with the linear formula C13H15O2N3 . It is a solid compound . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, di-tert .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C (O)CCC1=NC2=CC=CN=C2N1CC3CC3
. The InChI representation is 1S/C13H15N3O2/c17-12 (18)6-5-11-15-10-2-1-7-14-13 (10)16 (11)8-9-3-4-9/h1-2,7,9H,3-6,8H2, (H,17,18)
.
Physical And Chemical Properties Analysis
The compound is a solid . Its density is predicted to be 1.55±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be 11.98±0.20 .
Scientific Research Applications
Pharmacological Potential
Imidazo[4,5-b]pyridine derivatives, which include our compound of interest, have shown significant pharmacological potential . They are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
GABA A Receptor Modulators
The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . This suggests that our compound could potentially be used in the treatment of neurological disorders where GABA A receptors play a key role.
Proton Pump Inhibitors
Imidazopyridines, including our compound, have been found to act as proton pump inhibitors . This implies
Safety and Hazards
properties
IUPAC Name |
3-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11(17)6-5-10-14-9-2-1-7-13-12(9)15(10)8-3-4-8/h1-2,7-8H,3-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZUNOQFMSOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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